DL-2,4-Diaminobutyric acid dihydrochloride
Overview
Description
DL-2,4-Diaminobutyric acid dihydrochloride is a synthetic amino acid derivative with the molecular formula C4H10N2O2·2HCl and a molecular weight of 191.06 g/mol . This compound is known for its applications in biochemical research and its role as an inhibitor of gamma-aminobutyric acid (GABA) transaminase, which leads to elevated levels of GABA .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-2,4-Diaminobutyric acid dihydrochloride can be synthesized through various methods. One common approach involves the reaction of 2,4-diaminobutyric acid with hydrochloric acid to form the dihydrochloride salt. The reaction typically requires careful control of temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps such as crystallization or recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
DL-2,4-Diaminobutyric acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form primary alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
DL-2,4-Diaminobutyric acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Acts as an inhibitor of GABA transaminase, leading to elevated GABA levels, which is useful in studying neurotransmission.
Medicine: Investigated for its potential antitumor activity against certain cancer cell lines.
Industry: Utilized as an internal standard for amino acid analysis in various industrial processes.
Mechanism of Action
DL-2,4-Diaminobutyric acid dihydrochloride exerts its effects primarily by inhibiting GABA transaminase, an enzyme responsible for the degradation of GABA. By inhibiting this enzyme, the compound increases the levels of GABA in the system, which can modulate neurotransmission and exhibit potential therapeutic effects . The molecular targets include the active site of GABA transaminase, and the pathways involved are related to GABAergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
L-2,4-Diaminobutyric acid dihydrochloride: An enantiomer of DL-2,4-Diaminobutyric acid dihydrochloride with similar inhibitory effects on GABA transaminase.
DL-2,4-Diaminobutyric-3,3,4,4-d4 acid dihydrochloride: A deuterated analog used in isotopic labeling studies.
DL-5-Hydroxylysine hydrochloride: Another amino acid derivative with different biological activities.
Uniqueness
This compound is unique due to its specific inhibitory action on GABA transaminase, leading to elevated GABA levels. This property makes it valuable in research related to neurotransmission and potential therapeutic applications .
Properties
IUPAC Name |
2,4-diaminobutanoic acid;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAAWCHIBBNLOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50886770 | |
Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50886770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1883-09-6, 65427-54-5 | |
Record name | L-2,4-Diaminobutyric acid dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065427545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50886770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-2,4-diaminobutyric acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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